molecular formula C10H11N5O2 B1489117 (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2097952-15-1

(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B1489117
CAS RN: 2097952-15-1
M. Wt: 233.23 g/mol
InChI Key: URAFVGKOEIXLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as 3-AAM, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. 3-AAM is a synthetic molecule that has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. 3-AAM is a versatile building block that can be used to create a wide range of compounds with varying properties.

Scientific Research Applications

Pharmaceutical Research

(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone: has potential applications in the development of new pharmaceutical compounds. The azetidinone moiety is a core structure in β-lactam antibiotics, which are vital for treating bacterial infections . The azido group could be used in click chemistry to create diverse derivatives with possible therapeutic properties.

Chemical Synthesis

In chemical synthesis, this compound could serve as a building block for the construction of complex molecules. Its reactive azido group can participate in various cycloaddition reactions, allowing for the synthesis of novel organic compounds with potential applications in medicinal chemistry.

Material Science

The compound’s structural features make it a candidate for the synthesis of new materials. For example, its incorporation into polymers could lead to materials with unique properties, such as enhanced thermal stability or novel electronic characteristics.

Biochemistry

Biochemically, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be used as a probe in studying enzyme mechanisms or as a precursor for the synthesis of biologically active molecules that can interact with specific proteins or DNA sequences.

Agriculture

In agriculture, derivatives of this compound might be explored for their potential use as growth promoters or pesticides. The azetidinone ring system, in particular, could be modified to enhance its interaction with biological targets in plants or plant pests.

Environmental Science

Lastly, in environmental science, this compound could be utilized in the development of sensors or indicators for environmental monitoring. Its chemical reactivity might allow it to detect or bind to specific pollutants, aiding in environmental analysis and protection efforts.

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-9-8(3-2-4-12-9)10(16)15-5-7(6-15)13-14-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAFVGKOEIXLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.